N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves designing and predicting in silico ADMET, followed by the actual synthesis of the compounds . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The synthesis involves the combination of imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis
The molecular structure of the compound involves a butyl functional group, which consists of four carbon atoms . These four atoms can be arranged in different bond configurations when attached to a molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Heterocyclic Compound Synthesis : This compound is part of a broader class of molecules explored for their potential in synthesizing novel heterocyclic compounds. These compounds exhibit a range of biological activities, including anti-inflammatory and analgesic effects, by acting as cyclooxygenase inhibitors. Notably, derivatives have shown high selectivity and activity in COX-2 inhibition, showcasing potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activity : Some derivatives of imidazo[2,1-b]thiazoles have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies focus on the development of novel compounds with potential use in treating various bacterial and cancer cell lines, highlighting the versatility of this chemical scaffold in medicinal chemistry (Dangi et al., 2011).
Materials Science and Chemical Properties
Novel Dye Synthesis : The structural motif of imidazo[2,1-b]thiazoles has been utilized in the synthesis of novel disperse dyes containing selenium for dyeing polyester fibers. These dyes exhibit excellent color fastness properties and have shown promising antioxidant, antitumor, and antimicrobial activities, suggesting their application in creating biologically active textiles (Khalifa et al., 2015).
Chemical Synthesis and Transformation : Research into the chemical properties and transformations of imidazo[2,1-b]thiazoles has led to the development of novel synthetic pathways. These pathways enable the creation of complex molecules with potential applications in pharmaceuticals and materials science, demonstrating the compound’s utility as a building block in organic synthesis (Gomha & Abdel‐Aziz, 2012).
Future Directions
Properties
IUPAC Name |
N-butan-2-yl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-5-11(2)19-17(22)16-12(3)21-10-15(20-18(21)24-16)13-6-8-14(23-4)9-7-13/h6-11H,5H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAGJTNYEZZHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.